molecular formula C12H15N3OS B13184736 2-(1-amino-1-methyl-propyl)-4-(2-thienyl)-1H-pyrimidin-6-one

2-(1-amino-1-methyl-propyl)-4-(2-thienyl)-1H-pyrimidin-6-one

Cat. No.: B13184736
M. Wt: 249.33 g/mol
InChI Key: UFWAIXYMBNFHNX-UHFFFAOYSA-N
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Description

2-(1-amino-1-methyl-propyl)-4-(2-thienyl)-1H-pyrimidin-6-one (CAS 1284648-43-6) is a pyrimidinone derivative with a molecular formula of C12H15N3OS and a molecular weight of 249.33 g/mol . This compound features a thienyl substituent, which is part of the thienopyrimidine scaffold of significant interest in medicinal chemistry . Thienopyrimidines are widely recognized for their structural similarity to natural purine bases, which allows them to interact with a variety of biological targets . Research into analogous structures has demonstrated promising anti-infective properties , including antibacterial, antifungal, antiparasitic, and antiviral activities . The synthetic accessibility of the pyrimidinone core from thiophene derivatives or pyrimidine analogs facilitates further exploration and functionalization of this chemical series . This makes 2-(1-amino-1-methyl-propyl)-4-(2-thienyl)-1H-pyrimidin-6-one a valuable building block for researchers in drug discovery, particularly for investigating new anti-infective agents and studying structure-activity relationships (SAR). This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

2-(2-aminobutan-2-yl)-4-thiophen-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H15N3OS/c1-3-12(2,13)11-14-8(7-10(16)15-11)9-5-4-6-17-9/h4-7H,3,13H2,1-2H3,(H,14,15,16)

InChI Key

UFWAIXYMBNFHNX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NC(=CC(=O)N1)C2=CC=CS2)N

Origin of Product

United States

Biological Activity

2-(1-amino-1-methyl-propyl)-4-(2-thienyl)-1H-pyrimidin-6-one, with the CAS number 1284648-43-6, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a thienyl group and an amino group, which are significant for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 2-(1-amino-1-methyl-propyl)-4-(2-thienyl)-1H-pyrimidin-6-one is C₁₂H₁₅N₃OS, with a molecular weight of 249.33 g/mol. The compound's structure is essential for understanding its biological interactions and efficacy.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly in the context of receptor interactions and potential therapeutic applications.

1. Antagonistic Activity

Research indicates that derivatives of pyrimidine compounds, including 2-(1-amino-1-methyl-propyl)-4-(2-thienyl)-1H-pyrimidin-6-one, exhibit significant antagonistic properties on adenosine receptors (ARs). Specifically, these compounds have shown selective antagonism towards A₁ adenosine receptors (A₁AR), which are involved in numerous physiological processes including cardiac function and neurotransmission .

2. Structure-Activity Relationships (SAR)

The SAR studies suggest that modifications on the pyrimidine core significantly influence the biological activity of these compounds. For instance, the introduction of various substituents at specific positions on the pyrimidine ring can enhance selectivity and potency against A₁ARs. The presence of a methyl group at the exocyclic amino position has been identified as crucial for achieving high selectivity .

Case Study 1: Adenosine Receptor Antagonism

A study characterized a series of pyrimidine derivatives, including our compound of interest, demonstrating their ability to reverse the inhibitory effects of NECA (an adenosine receptor agonist) on cAMP accumulation in cellular assays. This highlights their potential as therapeutic agents in conditions where modulation of adenosine signaling is beneficial, such as in neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of related pyrimidine derivatives. Although specific data on 2-(1-amino-1-methyl-propyl)-4-(2-thienyl)-1H-pyrimidin-6-one was not detailed, similar compounds exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating potential applications in treating bacterial infections .

Research Findings

Activity Target Effect Reference
A₁AR AntagonismA₁ Adenosine ReceptorsInhibition of cAMP accumulation
Antimicrobial PropertiesVarious Bacterial StrainsSignificant antibacterial activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The compound’s key structural features are compared to analogues in the evidence (Table 1):

Compound Name Position 2 Substituent Position 4/6 Substituent Core Structure Key Properties/Activity Reference
2-(1-amino-1-methyl-propyl)-4-(2-thienyl)-1H-pyrimidin-6-one 1-amino-1-methyl-propyl 2-thienyl Pyrimidin-6-one Hypothetical: Enhanced lipophilicity, potential kinase inhibition N/A
Vaborbactam (from ) Hydroxy-oxaborinane-acetic acid 2-thienylacetyl Beta-lactamase inhibitor Synergistic activity with meropenem against resistant bacteria
6-Aryl-2-thioxo-hexahydro-pyrimido[4,5-d]pyrimidine-4-ones (2a-c, ) Thioxo (S) Aryl (e.g., phenyl) Pyrimido[4,5-d]pyrimidine Anticancer, antimicrobial activity via thione-mediated interactions
2-Amino-4-methyl-6-oxo-pyrimidinium perchlorate () Methyl Amino Pyrimidinium (oxidized core) Crystallographic stability due to perchlorate counterion

Key Observations :

  • Thienyl vs.
  • Amino-Alkyl vs. Thioxo Substituents: The 1-amino-1-methyl-propyl group introduces a branched aliphatic chain, contrasting with the thioxo (C=S) group in ’s compounds. This difference likely affects solubility (lower for the alkyl chain) and hydrogen-bonding capacity .
  • Core Rigidity : Unlike vaborbactam’s fused bicyclic system, the pyrimidin-6-one core may adopt puckered conformations (as per ’s ring analysis), influencing target selectivity .
Pharmacological Implications
  • Thienyl-Enhanced Bioactivity : The 2-thienyl group in vaborbactam contributes to beta-lactamase inhibition by interacting with enzyme active sites . A similar mechanism is plausible for the target compound.
  • Amino-Propyl Group: The bulky substituent may hinder metabolism (e.g., cytochrome P450 interactions), improving half-life but reducing solubility.

Preparation Methods

Detailed Steps

  • Step 1 : Synthesis of the pyrimidine core.

    • Reactants: Urea or guanidine derivatives with aldehydes or ketones.
    • Conditions: Acidic or basic conditions depending on the reactants.
  • Step 2 : Introduction of the thienyl group.

    • Reactants: Halogenated pyrimidine derivative, thienyl boronic acid, palladium catalyst.
    • Conditions: Aqueous or organic solvent, base (e.g., sodium carbonate), under inert atmosphere.
  • Step 3 : Attachment of the aminoalkyl chain.

    • Reactants: Pyrimidine derivative with a suitable leaving group, aminoalkyl amine.
    • Conditions: Basic conditions, possibly with a catalyst for reductive amination.

Analysis of Preparation Methods

Challenges and Considerations

  • Yield and Purity : Optimization of reaction conditions is crucial to maximize yield and purity.
  • Selectivity : Ensuring the correct regioselectivity during the introduction of substituents is important.
  • Safety : Handling of palladium catalysts and boronic acids requires proper safety precautions.

Comparison of Methods

Method Advantages Disadvantages
Suzuki-Miyaura Coupling High efficiency, good yield Requires palladium catalyst, can be expensive
Nucleophilic Substitution Simple conditions, cost-effective May require harsh conditions, lower selectivity
Reductive Amination Mild conditions, high selectivity Requires reducing agent, can be slow

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